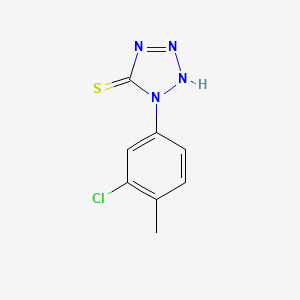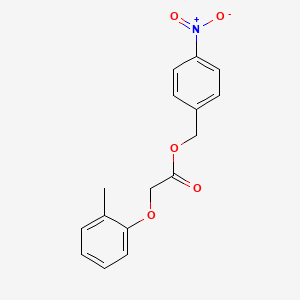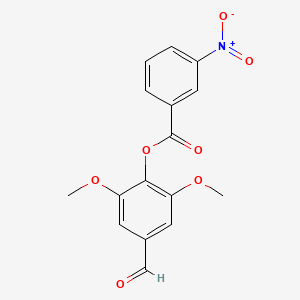
N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzoyl)-2-methyl-3-furohydrazide, also known as CFH, is a chemical compound that has been widely used in scientific research. It is a furohydrazide derivative that has shown promising results in various studies due to its unique properties.
Mécanisme D'action
The mechanism of action of N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide is not fully understood. However, it is believed to exert its effects through multiple pathways. N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to modulate the expression of various genes involved in cancer and Alzheimer's disease.
Biochemical and Physiological Effects
N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the activity of COX-2, which is an enzyme that produces inflammatory mediators. N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide has also been shown to inhibit the activity of MMPs, which are enzymes that degrade extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide in lab experiments is its high potency. N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide has been shown to exhibit anti-cancer activity at low concentrations. Another advantage is its broad spectrum of activity. N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide has been reported to exhibit anti-inflammatory, anti-angiogenic, and anti-tumor effects.
One limitation of using N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo. Another limitation is its potential toxicity. N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide has been shown to exhibit cytotoxic effects at high concentrations.
Orientations Futures
There are several future directions for research on N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide. One area of research is to further elucidate its mechanism of action. This will help to identify potential targets for drug development. Another area of research is to improve its solubility in water. This will make it easier to administer in vivo. Additionally, further studies are needed to determine its potential toxicity and side effects. Finally, there is a need for clinical trials to evaluate its efficacy and safety in humans.
Méthodes De Synthèse
The synthesis of N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide involves the reaction of 2-methyl-3-furoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with hydrazine hydrate in the presence of a base to yield N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide. The overall reaction can be represented as:
Applications De Recherche Scientifique
N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit angiogenesis, which is the process of developing new blood vessels that supply nutrients to cancer cells.
N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease. It has been reported to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N'-(4-chlorobenzoyl)-2-methylfuran-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-11(6-7-19-8)13(18)16-15-12(17)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWDGYCKACVHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-isopropyl-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-3-thiophenecarbohydrazide](/img/structure/B5869062.png)

![methyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5869076.png)

![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5869087.png)

![methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5869113.png)
![methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5869119.png)
![4-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5869144.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5869151.png)

